2-((8-Methoxy-2-methylquinolin-4-yl)oxy)acetic acid

SAR anticancer quinoline derivatives

2-((8-Methoxy-2-methylquinolin-4-yl)oxy)acetic acid (CAS 123452-96-0) is a synthetic quinoline derivative with the molecular formula C13H13NO4 and a molecular weight of 247.25 g/mol. This heterocyclic compound features an 8-methoxy-2-methylquinoline core linked via an ether bond at the 4-position to an acetic acid moiety.

Molecular Formula C13H13NO4
Molecular Weight 247.25 g/mol
Cat. No. B11866129
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((8-Methoxy-2-methylquinolin-4-yl)oxy)acetic acid
Molecular FormulaC13H13NO4
Molecular Weight247.25 g/mol
Structural Identifiers
SMILESCC1=CC(=C2C=CC=C(C2=N1)OC)OCC(=O)O
InChIInChI=1S/C13H13NO4/c1-8-6-11(18-7-12(15)16)9-4-3-5-10(17-2)13(9)14-8/h3-6H,7H2,1-2H3,(H,15,16)
InChIKeyXQVDWHZPGSEHDU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-((8-Methoxy-2-methylquinolin-4-yl)oxy)acetic acid: Chemical Identity and Procurement-Relevant Profile


2-((8-Methoxy-2-methylquinolin-4-yl)oxy)acetic acid (CAS 123452-96-0) is a synthetic quinoline derivative with the molecular formula C13H13NO4 and a molecular weight of 247.25 g/mol [1]. This heterocyclic compound features an 8-methoxy-2-methylquinoline core linked via an ether bond at the 4-position to an acetic acid moiety [2]. The compound is primarily utilized as a research chemical and synthetic intermediate in medicinal chemistry applications, with commercial availability from multiple specialty chemical suppliers at purity levels typically NLT 98% .

Why 2-((8-Methoxy-2-methylquinolin-4-yl)oxy)acetic acid Cannot Be Casually Substituted by Other Quinoline Acetic Acid Derivatives


Quinoline-based acetic acid derivatives cannot be interchanged generically due to position-specific substitution patterns that fundamentally alter both physicochemical properties and biological recognition [1]. The 2-((8-Methoxy-2-methylquinolin-4-yl)oxy)acetic acid scaffold features a unique combination of an 8-methoxy group, a 2-methyl substituent, and an ether-linked acetic acid moiety at the 4-position—a substitution topology distinct from 1-acetic acid derivatives, 3-acetic acid variants, or 4-position amino/chloro analogs [2]. In anti-tumor SAR studies, the 8-methoxy-2-methylquinoline moiety itself has been identified as a fundamental structural requirement for biological function; removal or positional alteration of these substituents abolishes target engagement and antiproliferative activity [3]. This position-specific functionalization mandates precise chemical identity for reproducible research outcomes.

2-((8-Methoxy-2-methylquinolin-4-yl)oxy)acetic acid: Quantitative Differentiation Evidence Versus Structural Analogs


C-8 Methoxy Substitution Dictates Anticancer Activity: Quantitative SAR Evidence from Quinoline Derivatives

In systematic SAR studies of quinoline derivatives for anticancer applications, the presence of an 8-methoxy group versus an 8-hydroxy or 8-acetoxy group produces fundamentally different activity profiles. Compounds bearing the 8-methoxy substitution exhibited a complete loss of anticancer potency compared to 8-hydroxy or 8-acetoxy analogs [1]. Specifically, the 8-methoxy group results in loss of anticancer potency, whereas the 8-hydroxy or 8-acetoxy group combined with polar substituents on the styryl phenyl ring are required for potent anticancer activity [1]. This divergent structure-activity profile is not reflected in standard vendor catalog descriptions that simply group all quinoline derivatives under generic 'anticancer' labels.

SAR anticancer quinoline derivatives

4-Position Ether-Linked Acetic Acid Defines a Privileged Scaffold for Anti-Tubercular Activity Distinct from C-1 and C-3 Acetic Acid Analogs

The 2-(quinolin-4-yloxy)acetamide scaffold—derived directly from 2-((8-Methoxy-2-methylquinolin-4-yl)oxy)acetic acid via amidation—has been validated as a privileged chemotype for anti-tubercular drug discovery [1]. Using a scaffold-hopping strategy from the clinical candidate telacebec, researchers synthesized and evaluated a series of 2-(quinolin-4-yloxy)acetamides as inhibitors of Mycobacterium tuberculosis (Mtb) growth [1]. This 4-position ether-linked acetic acid framework is structurally and pharmacologically distinct from 2-oxoquinoline-1-acetic acid derivatives (aldose reductase inhibitors with IC50 values of 0.45–6.0 μM) [2] and 3-quinolineacetic acid derivatives, each of which engages different biological targets [3].

antitubercular Mycobacterium tuberculosis scaffold hopping

Monoamine Oxidase Selectivity Profile Differentiates 8-Methoxy-2-methylquinolin-4-yloxyacetic Acid from Pyrazoloquinoline and Trifluoromethyl Analogs

Enzymatic profiling reveals that 2-((8-Methoxy-2-methylquinolin-4-yl)oxy)acetic acid exhibits a distinct monoamine oxidase (MAO) inhibition profile compared to structurally related quinoline-based acetic acid derivatives. The target compound shows weak MAO-A inhibition (IC50 > 100,000 nM) and moderate MAO-B inhibition (IC50 = 1,130 nM), yielding an MAO-A/MAO-B selectivity ratio of >88 [1]. In contrast, the pyrazoloquinoline analog 2-((6-Chloro-1-methyl-1H-pyrazolo[3,4-b]quinolin-4-yl)oxy)acetic acid and the trifluoromethyl-substituted (2,8-bis-trifluoromethyl-quinolin-4-yloxy)-acetic acid derivatives, when conjugated to cephalosporin, demonstrate antibacterial activity profiles rather than MAO inhibition, reflecting fundamentally different target engagement based on core heterocycle and substitution differences [2].

MAO inhibition selectivity CNS

Precursor Validation: 8-Methoxy-2-methylquinoline Moiety as Fundamental Determinant of Anti-Hepatoma Activity

The 8-methoxy-2-methylquinoline core—the exact precursor scaffold from which 2-((8-Methoxy-2-methylquinolin-4-yl)oxy)acetic acid is synthesized—has been empirically validated as a fundamental structural determinant for anti-hepatoma activity [1]. In a systematic SAR study of quinoline-indole-Schiff base derivatives, researchers concluded that 'the 8-methoxy-2-methylquinoline moiety was a fundamental structure for its biological function, while the introduction of the bicyclic aromatic ring into the N'-methylene greatly improved its anti-tumor effect' [1]. Derivative compounds bearing this exact 8-methoxy-2-methylquinoline scaffold demonstrated antiproliferative activity against hepatoma cell lines with IC50 values < 2.0 μM and low toxicity to normal LO2 cells [2]. This stands in contrast to simple 8-methoxyquinoline analogs lacking the 2-methyl substitution, which exhibit different SAR trajectories [3].

hepatocellular carcinoma Nur77 antiproliferative

2-((8-Methoxy-2-methylquinolin-4-yl)oxy)acetic acid: Validated Research and Procurement Application Scenarios


Synthesis of 2-(Quinolin-4-yloxy)acetamide Derivatives for Antitubercular Drug Discovery

This compound serves as the direct carboxylic acid precursor for synthesizing 2-(quinolin-4-yloxy)acetamides—a chemotype validated through scaffold-hopping from telacebec that exhibits potent in vitro inhibition of Mycobacterium tuberculosis growth, including activity against drug-resistant strains [1]. Procurement of this specific 8-methoxy-2-methyl substituted variant is essential when the 8-methoxy and 2-methyl substituents are required for SAR exploration or target engagement optimization in antitubercular lead optimization programs [1].

MAO-B Selective Inhibitor Screening and CNS Target Profiling

With an empirically determined MAO-B IC50 of 1,130 nM and MAO-A/MAO-B selectivity ratio exceeding 88-fold, this compound is suitable for inclusion in CNS-targeted screening libraries where MAO-B selective inhibition is being evaluated or where MAO inhibition liability profiling is required [1]. The quantitative selectivity data enable direct comparison with reference MAO-B inhibitors and provide a defined benchmark for structure-selectivity relationship studies.

Synthesis of 8-Methoxy-2-methylquinoline-Based Nur77 Modulators for Hepatocellular Carcinoma Research

As the carboxylic acid derivative of the validated 8-methoxy-2-methylquinoline core—empirically demonstrated as fundamental for anti-hepatoma activity with IC50 < 2.0 μM in hepatocellular carcinoma cell lines—this compound is positioned for use in synthesizing novel Nur77-targeting anticancer agents [1][2]. The compound enables SAR studies exploring modifications at the 4-position ether linkage to optimize antiproliferative activity and Nur77 binding affinity [2].

Differentiation of Quinoline Positional Isomers in SAR Studies

This 4-yloxyacetic acid derivative enables systematic comparison against 1-acetic acid (aldose reductase inhibitors, IC50 = 0.45–6.0 μM) and 3-acetic acid quinoline derivatives in target deconvolution studies [1][2]. Procurement of this specific isomer is necessary when investigating how the position of the acetic acid attachment (C-1, C-3, or C-4 via ether linkage) determines biological target selectivity and therapeutic indication [1].

Quote Request

Request a Quote for 2-((8-Methoxy-2-methylquinolin-4-yl)oxy)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.